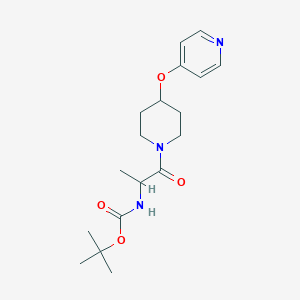

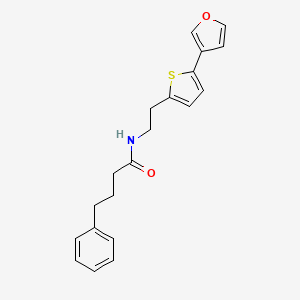

![molecular formula C16H11F6NO B2850412 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide CAS No. 424805-00-5](/img/structure/B2850412.png)

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Agent Development

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: derivatives have been synthesized and studied for their potential as potent growth inhibitors of drug-resistant bacteria . These compounds have shown effectiveness against menacing pathogens like Enterococci and methicillin-resistant Staphylococcus aureus (MRSA), which are responsible for a majority of nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating their strong antimicrobial properties.

Organocatalysis in Organic Chemistry

The motif of 3,5-bis(trifluoromethyl)phenyl has been identified as a privileged structure in the development of organocatalysts . These catalysts are crucial for activating substrates and stabilizing developing negative charges in transition states through double hydrogen bonding. The use of such motifs in thiourea derivatives has rapidly increased, highlighting the importance of N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide in promoting organic transformations.

Covalent Ligand Discovery

This compound has been utilized as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery . It can be used alone or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation. This application is significant for E3 ligase discovery, which is a critical step in the development of new therapeutic drugs.

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in H-bond catalysts, which are employed in various organic reactions . The ability of these catalysts to facilitate reactions by stabilizing oxyanions makes them valuable for a wide range of organic synthesis processes.

Antibiotic-Resistant Bacterial Infections

Novel antibiotics are urgently needed to tackle antibiotic-resistant bacterial infections. The design and synthesis of new pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have led to the discovery of several lead compounds that are bactericidal and potent against MRSA persisters . These compounds are also effective against S. aureus biofilms, which are notoriously difficult to eradicate.

Anionic Phase-Transfer Catalysis

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide: has been used as an anionic phase-transfer catalyst . This application is crucial for the solvent extraction of cations and the development of solvent polymeric membrane electrodes and optodes, which are essential tools in analytical chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been used extensively in promoting organic transformations .

Mode of Action

Related compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Related compounds have been found to play a very important role in the development of h-bond organocatalysts .

properties

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO/c1-9-3-2-4-10(5-9)14(24)23-13-7-11(15(17,18)19)6-12(8-13)16(20,21)22/h2-8H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCPTPWAXHYTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)

![5-Benzyl-8-(2-chloro-6-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2850336.png)

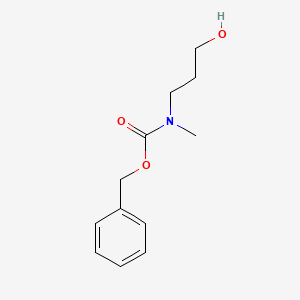

![2-[Methyl(pyridin-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B2850338.png)

![2,6-difluoro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2850341.png)

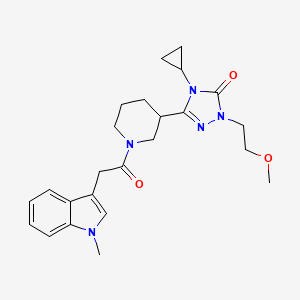

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2850344.png)

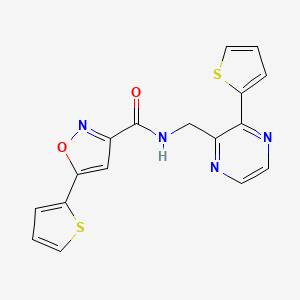

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2850348.png)